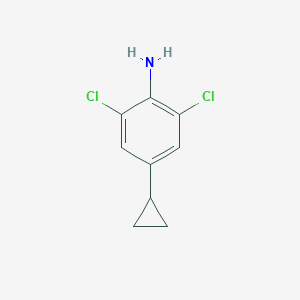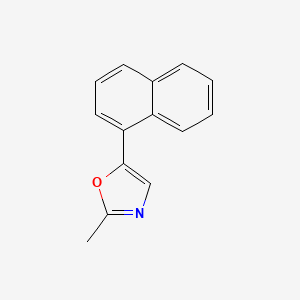![molecular formula C10H5IN2O2 B13709727 2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile CAS No. 148741-31-5](/img/structure/B13709727.png)
2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a phenyl ring substituted with hydroxyl and iodine groups, along with a propanedinitrile moiety. Its molecular formula is C10H6IN2O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile typically involves the reaction of 3,4-dihydroxy-5-iodobenzaldehyde with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group reacts with the active methylene group of malononitrile to form the desired product. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the reaction mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of azides or thioethers.
Aplicaciones Científicas De Investigación
2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antioxidant due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile involves its interaction with various molecular targets and pathways. The hydroxyl groups can scavenge free radicals, providing antioxidant effects. The iodine atom may facilitate the compound’s binding to specific enzymes or receptors, modulating their activity. Additionally, the nitrile groups can participate in interactions with nucleophilic sites in biological molecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(3,4-dihydroxy-5-nitrophenyl)methylidene]propanedinitrile
- 2-[(3,4-dihydroxyphenyl)methylidene]propanedinitrile
Uniqueness
2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The iodine substitution can enhance the compound’s ability to participate in halogen bonding, influencing its interactions with biological targets and its overall stability.
Propiedades
Número CAS |
148741-31-5 |
|---|---|
Fórmula molecular |
C10H5IN2O2 |
Peso molecular |
312.06 g/mol |
Nombre IUPAC |
2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H5IN2O2/c11-8-2-6(1-7(4-12)5-13)3-9(14)10(8)15/h1-3,14-15H |
Clave InChI |
WPXSPHPYZHPIPO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1O)O)I)C=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


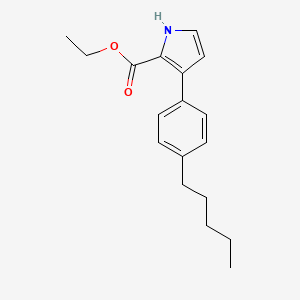

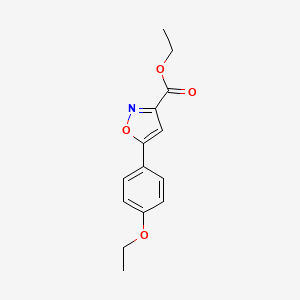
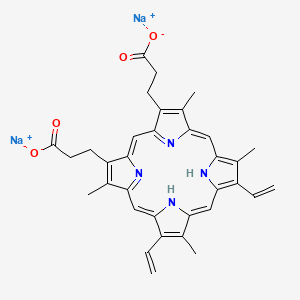
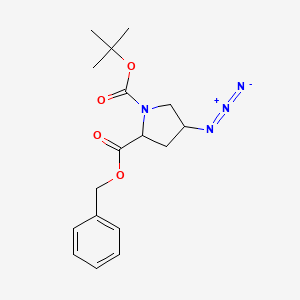
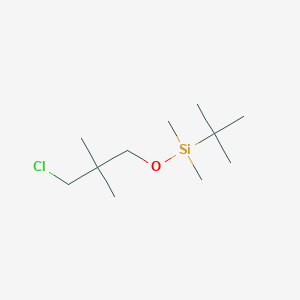
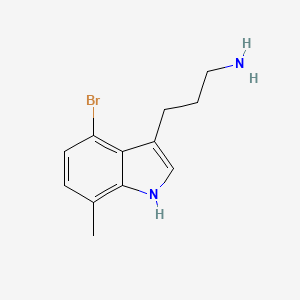
![6-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13709674.png)

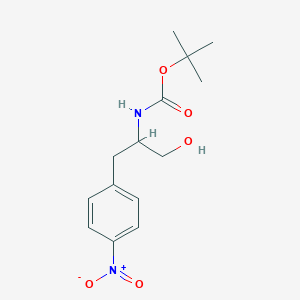

![2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride](/img/structure/B13709714.png)
